![molecular formula C25H22N4O4S B2766806 3,4-dimethyl-N-{3-[3-(morpholin-4-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl}benzamide CAS No. 1251710-47-0](/img/no-structure.png)

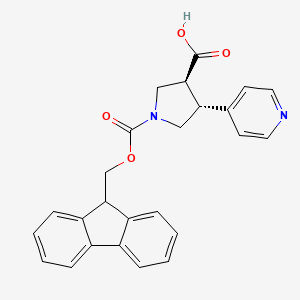

3,4-dimethyl-N-{3-[3-(morpholin-4-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl}benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

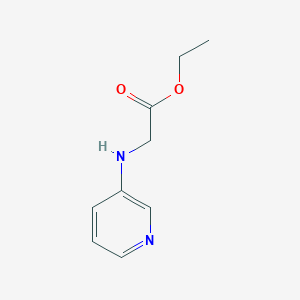

The compound “3,4-dimethyl-N-{3-[3-(morpholin-4-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl}benzamide” is a chemical compound with a complex structure . The exact purpose or use of this compound is not specified in the available resources.

Molecular Structure Analysis

The molecular structure of this compound includes several functional groups, including a morpholin-4-ylcarbonyl group, an imidazo[2,1-b][1,3]thiazol-6-yl ring, and a phenyl ring . The exact structure can be determined using techniques such as NMR spectroscopy .Wissenschaftliche Forschungsanwendungen

Trans-bis(dimethylglyoximato) cobalt(III) complexes containing imidazole and thiocyanate as axial ligands

This study discusses the reaction of imidazole, benzimidazole, morpholine, and their derivatives with Co(CNS)2 and dimethylglyoxime to form cobalt(III) complexes. These complexes, characterized by various spectroscopy methods, show potential applications in catalysis and material science due to their structural features and thermal stability (Das & Dash, 1985).

CYCLISATION REACTIONS GIVING 5,5-DIMETHYL-2-PHENYLIMIDAZOLIN-4-THIONES AND 4,4-DIMETHYL-2-PHENYLTHIAZOLIN-5-ONES

This paper focuses on the synthesis of imidazoline and thiazolinone derivatives through cyclisation reactions. These compounds are noteworthy for their potential biological activities, including herbicidal and anticonvulsive properties. The study provides insight into the mechanism of ring closure and the influence of substituents on biological activity (Sedlák et al., 2003).

Electrochemical, thermodynamic and quantum chemical studies of synthesized benzimidazole derivatives as corrosion inhibitors

This research evaluates the inhibition efficiency of synthesized benzimidazole derivatives on corrosion of N80 steel. The study demonstrates the potential application of these compounds in protecting metal surfaces from corrosive environments, highlighting the importance of molecular structure on their effectiveness (Yadav et al., 2016).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3,4-dimethyl-N-{3-[3-(morpholin-4-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl}benzamide involves the synthesis of the imidazo[2,1-b][1,3]thiazole ring system followed by the attachment of the morpholine and benzamide moieties.", "Starting Materials": [ "2-amino-4,5-dimethylthiazole", "2-bromoacetophenone", "morpholine", "carbon tetrachloride", "sodium hydride", "4-nitrophenylacetic acid", "thionyl chloride", "sodium azide", "sodium hydroxide", "4-dimethylaminopyridine", "benzoyl chloride" ], "Reaction": [ "Step 1: Synthesis of 2-(2-bromoacetophenyl)-4,5-dimethylthiazole by reacting 2-amino-4,5-dimethylthiazole with 2-bromoacetophenone in carbon tetrachloride using sodium hydride as a base.", "Step 2: Synthesis of 3-(4-nitrophenyl)-2-(2-bromoacetophenyl)-4,5-dimethylthiazolo[5,4-b]pyridine by reacting 2-(2-bromoacetophenyl)-4,5-dimethylthiazole with 4-nitrophenylacetic acid in thionyl chloride.", "Step 3: Reduction of the nitro group in 3-(4-nitrophenyl)-2-(2-bromoacetophenyl)-4,5-dimethylthiazolo[5,4-b]pyridine to an amino group using sodium azide and sodium hydroxide.", "Step 4: Synthesis of 3-(morpholin-4-ylcarbonyl)imidazo[2,1-b][1,3]thiazole by reacting the amino group in 3-(4-nitrophenyl)-2-(2-bromoacetophenyl)-4,5-dimethylthiazolo[5,4-b]pyridine with morpholine and benzoyl chloride in the presence of 4-dimethylaminopyridine.", "Step 5: Synthesis of 3,4-dimethyl-N-{3-[3-(morpholin-4-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl}benzamide by reacting 3-(morpholin-4-ylcarbonyl)imidazo[2,1-b][1,3]thiazole with 3-bromo-4-methylacetanilide in the presence of 4-dimethylaminopyridine." ] } | |

CAS-Nummer |

1251710-47-0 |

Molekularformel |

C25H22N4O4S |

Molekulargewicht |

474.54 |

IUPAC-Name |

1-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(4-methoxyphenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C25H22N4O4S/c1-15-4-7-18(12-16(15)2)23-26-21(33-27-23)14-28-20-10-11-34-22(20)24(30)29(25(28)31)13-17-5-8-19(32-3)9-6-17/h4-12H,13-14H2,1-3H3 |

InChI-Schlüssel |

JEYZUCCYKWJRTH-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)CC5=CC=C(C=C5)OC)SC=C4)C |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3R,4S)-4-Hydroxypyrrolidin-3-yl]-N-methylacetamide;hydrochloride](/img/structure/B2766724.png)

![N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2766728.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methylbenzenesulfonamide](/img/structure/B2766734.png)

![2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 4-acetylbenzoate](/img/structure/B2766739.png)

![1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(4-methoxybenzyl)piperidine-4-carboxamide](/img/structure/B2766741.png)

![Methyl 1,2,3,9b-tetrahydrobenzo[c]thieno[2,1-e]isothiazole-8-carboxylate 4-oxide](/img/structure/B2766744.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2766746.png)